Tetramycin
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Overview
Description
Tetramycin is a tetraene macrolide antibiotic known for its potent antifungal properties. It belongs to a class of polyene antibiotics, which are characterized by their multiple conjugated double bonds. This compound is primarily used in agriculture and the food industry as an eco-friendly antifungal agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramycin is typically produced through microbiological synthesis using the bacterium Streptomyces noursei. The process involves the fermentation of the bacterium under controlled conditions to produce the antibiotic .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes. The bacterium Streptomyces noursei is cultured in bioreactors, where it undergoes fermentation to produce this compound. The antibiotic is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Tetramycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the antibiotic to enhance its properties or reduce its toxicity .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as ammonia or primary amines.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities or improved pharmacological properties .
Scientific Research Applications
Tetramycin has a wide range of applications in scientific research:
Chemistry: this compound is used as a model compound for studying the synthesis and modification of polyene antibiotics.
Biology: It serves as a tool for investigating the mechanisms of antifungal activity and resistance in fungi.
Medicine: Although not widely used in clinical settings due to its toxicity, this compound derivatives are explored for their potential therapeutic applications.
Industry: this compound is extensively used in agriculture as an antifungal agent to protect crops from fungal infections. .
Mechanism of Action
Tetramycin exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the integrity of the cell membrane, leading to the leakage of intracellular contents and ultimately causing cell death. The molecular targets of this compound include the fungal cell membrane and various enzymes involved in ergosterol biosynthesis .
Comparison with Similar Compounds
Tetramycin is similar to other polyene antibiotics such as nystatin, amphotericin, and pimaricin. it is unique in its specific structure and spectrum of activity:
Nystatin: Used primarily for treating fungal infections in humans.
Amphotericin: Known for its broad-spectrum antifungal activity and used in severe systemic infections.
Pimaricin: Commonly used in the food industry to prevent fungal spoilage
This compound stands out due to its eco-friendly nature and its specific application in agriculture and the food industry .
Properties
CAS No. |
11076-50-9 |
---|---|
Molecular Formula |
C35H53NO13 |
Molecular Weight |
695.8 g/mol |
IUPAC Name |
(1R,3S,5S,7E,11R,12S,13E,15E,17E,19E,21R,23S,24R,25S)-21-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-12-ethyl-1,3,5,25-tetrahydroxy-11-methyl-9-oxo-10,27-dioxabicyclo[21.3.1]heptacosa-7,13,15,17,19-pentaene-24-carboxylic acid |
InChI |
InChI=1S/C35H53NO13/c1-4-22-12-9-7-5-6-8-10-14-25(48-34-32(42)30(36)31(41)21(3)47-34)17-27-29(33(43)44)26(39)19-35(45,49-27)18-24(38)16-23(37)13-11-15-28(40)46-20(22)2/h5-12,14-15,20-27,29-32,34,37-39,41-42,45H,4,13,16-19,36H2,1-3H3,(H,43,44)/b7-5+,8-6+,12-9+,14-10+,15-11+/t20-,21-,22+,23+,24+,25+,26+,27+,29-,30+,31-,32+,34+,35-/m1/s1 |
InChI Key |
DVWJFTGEISXVSH-BOZVIDHTSA-N |
Isomeric SMILES |
CC[C@H]1/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H](C/C=C/C(=O)O[C@@H]1C)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O |
SMILES |
CCC1C=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC=CC(=O)OC1C)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
Canonical SMILES |
CCC1C=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC=CC(=O)OC1C)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tetramycin; JA-3789; Tetramycin A; 24-Demethyl-24-ethyltetrin A; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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